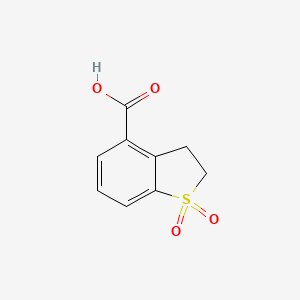
1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-4-carboxylic acid is a heterocyclic organic compound characterized by a fused thiophene ring and a carboxyl group This compound is known for its unique chemical structure, which includes a sulfur atom double-bonded to two oxygen atoms, forming a sulfone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-4-carboxylic acid typically involves the following steps:
Formation of the Benzothiophene Ring: The initial step involves the cyclization of a suitable precursor, such as 2-mercaptobenzoic acid, under acidic conditions to form the benzothiophene ring.
Oxidation: The benzothiophene ring is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfone group, resulting in the formation of 1,1-dioxo-2,3-dihydro-1lambda6-benzothiophene.
Carboxylation: The final step involves the introduction of the carboxyl group at the fourth position of the benzothiophene ring. This can be achieved through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
化学反应分析
Types of Reactions
1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo further oxidation to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol group.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions, leading to the formation of esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride, acyl chlorides, and amines are used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Sulfides and thiols.
Substitution: Esters, amides, and other substituted derivatives.
科学研究应用
1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of 1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfone group and carboxyl group play crucial roles in its reactivity and binding affinity to target molecules. The compound can inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-5-carboxylic acid: Similar structure but with the carboxyl group at the fifth position.
1,1-Dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid: Contains a nitrogen atom in the ring structure.
Uniqueness
1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-4-carboxylic acid is unique due to the specific positioning of the carboxyl group at the fourth position, which influences its reactivity and potential applications. The presence of the sulfone group also contributes to its distinct chemical and biological properties.
属性
分子式 |
C9H8O4S |
|---|---|
分子量 |
212.22 g/mol |
IUPAC 名称 |
1,1-dioxo-2,3-dihydro-1-benzothiophene-4-carboxylic acid |
InChI |
InChI=1S/C9H8O4S/c10-9(11)7-2-1-3-8-6(7)4-5-14(8,12)13/h1-3H,4-5H2,(H,10,11) |
InChI 键 |
HEUGXYGPIDRQFA-UHFFFAOYSA-N |
规范 SMILES |
C1CS(=O)(=O)C2=CC=CC(=C21)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13493813.png)
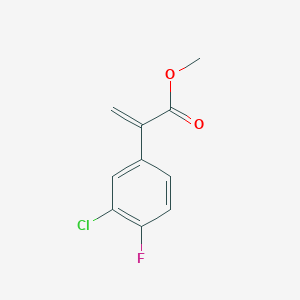
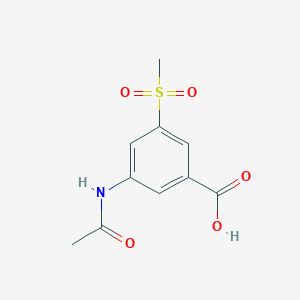
![6-{[8-(diethylamino)-12-oxo-12H-10-oxa-5-azatetraphen-3-yl]oxy}hexanoic acid hydrochloride](/img/structure/B13493833.png)
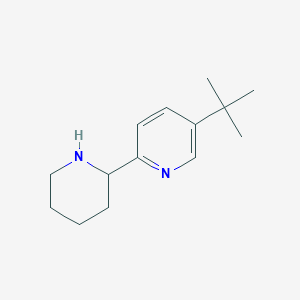
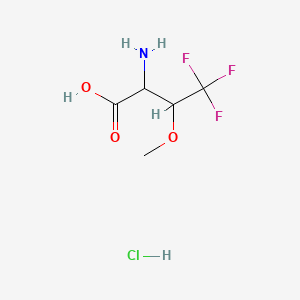

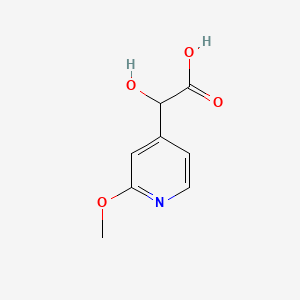
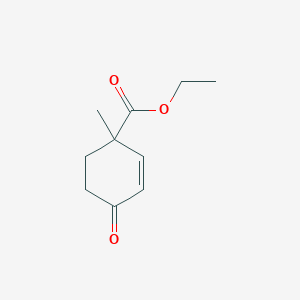
![N-(4-{2-[(4-butylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13493874.png)
![5-[(3-Amino-2,2-dimethylpropyl)-methylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B13493885.png)
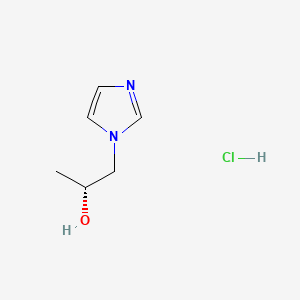
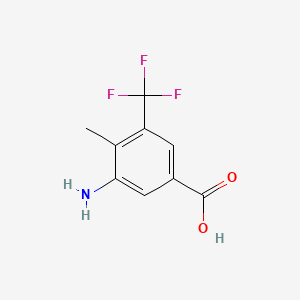
![3-(4-Hydroxyoxan-4-yl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13493902.png)
